1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
Description
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound with the molecular formula C13H16Br2O It is a derivative of benzene, featuring bromine and cyclopentyloxyethyl substituents
Properties
Molecular Formula |
C13H16Br2O |
|---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
1-bromo-4-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-12-3-1-2-4-12)10-5-7-11(15)8-6-10/h5-8,12-13H,1-4,9H2 |
InChI Key |
JGQNGTJIUWGBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituents to hydrogen, yielding the corresponding de-brominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-bromo-1-(cyclopentyloxy)ethyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopentyloxy)ethylbenzene.
Substitution: Formation of 4-(2-hydroxy-1-(cyclopentyloxy)ethyl)benzene.
Scientific Research Applications
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The cyclopentyloxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-bromoethyl)benzene: Similar structure but lacks the cyclopentyloxy group.
1-Bromo-4-(2-hydroxyethyl)benzene: Similar structure but has a hydroxy group instead of the cyclopentyloxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is unique due to the presence of both bromine and cyclopentyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Biological Activity
1-Bromo-4-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound characterized by a complex structure that includes multiple bromine substituents and a cyclopentyloxy group. This compound has garnered attention in both synthetic organic chemistry and medicinal chemistry due to its unique steric and electronic properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C13H14Br2O
- Molecular Weight : Approximately 317.19 g/mol
- Structure : The compound features a benzene ring with a bromine atom at the para position and a cyclopentyloxyethyl group at the ortho position.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Brominated compounds are known for their potential antibacterial , antifungal , and anticancer activities. The presence of the cyclopentyloxy group may enhance interactions with biological targets, potentially influencing pharmacological profiles.
Table 1: Comparison of Similar Brominated Compounds
| Compound Name | Structure Characteristics | Notable Biological Activities |
|---|---|---|
| 1-Bromo-4-bromobenzene | Simple aromatic ring with two bromine substituents | Antibacterial and antifungal |
| 1-Bromo-2-(cyclopentyloxy)ethane | Cyclopentyloxy group enhances lipid solubility | Potential anti-inflammatory properties |
| 4-Bromo-2-chlorophenol | Hydroxyl group introduces additional reactivity | Antimicrobial and antiseptic |
Preliminary studies suggest that halogenated compounds, including this compound, can influence enzyme activity and receptor binding. These interactions are critical for elucidating the mechanisms of action for potential therapeutic applications.
Case Study: Antibacterial Activity
In a study examining the antibacterial properties of various brominated compounds, it was found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The presence of multiple bromine atoms was correlated with increased antibacterial potency, suggesting that this compound may also exhibit similar effects.
Synthesis and Reactivity
The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions. Common reagents include strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate. Careful control of reaction conditions is essential to optimize yield and selectivity.
Table 2: Synthetic Pathway Overview
| Step Number | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Nucleophilic substitution | Sodium hydroxide |
| 2 | Oxidation | Potassium permanganate |
| 3 | Halogenation | Bromine or brominating agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
